molecular formula C23H32N2O5S2 B11024129 N-{[4-({[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}amino)phenyl]sulfonyl}acetamide

N-{[4-({[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}amino)phenyl]sulfonyl}acetamide

Cat. No.: B11024129
M. Wt: 480.6 g/mol
InChI Key: JGMPZMZWTCRPCH-UHFFFAOYSA-N
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Description

N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2,4,6-TRIISOPROPYL-1-BENZENESULFONAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an acetylamino group, a sulfonyl group, and multiple isopropyl groups attached to a benzene ring. It is used in various scientific research applications due to its distinct chemical behavior and potential biological activities.

Properties

Molecular Formula

C23H32N2O5S2

Molecular Weight

480.6 g/mol

IUPAC Name

N-[4-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]phenyl]sulfonylacetamide

InChI

InChI=1S/C23H32N2O5S2/c1-14(2)18-12-21(15(3)4)23(22(13-18)16(5)6)32(29,30)25-19-8-10-20(11-9-19)31(27,28)24-17(7)26/h8-16,25H,1-7H3,(H,24,26)

InChI Key

JGMPZMZWTCRPCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2,4,6-TRIISOPROPYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the acetylation of 4-aminobenzenesulfonamide, followed by the introduction of isopropyl groups through Friedel-Crafts alkylation. The final step involves the sulfonation of the benzene ring to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2,4,6-TRIISOPROPYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the benzene ring.

Scientific Research Applications

N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2,4,6-TRIISOPROPYL-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2,4,6-TRIISOPROPYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino and sulfonyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The isopropyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}ACETAMIDE
  • N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}BENZENESULFONAMIDE
  • N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}METHANESULFONAMIDE

Uniqueness

N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2,4,6-TRIISOPROPYL-1-BENZENESULFONAMIDE is unique due to the presence of three isopropyl groups, which significantly influence its chemical properties and biological activities. These groups enhance the compound’s steric hindrance and lipophilicity, distinguishing it from other similar compounds and potentially leading to different reactivity and interactions with biological targets.

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